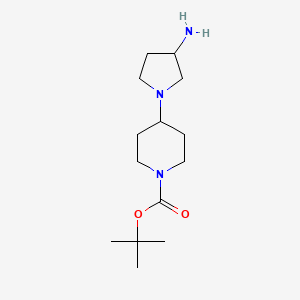

4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Übersicht

Beschreibung

4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, also known as A-366, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails and play a critical role in regulating gene expression. The inhibition of BET proteins has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized as leading chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. The methodology utilizing tert-butanesulfinamide mediates the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, through sulfinimines. This approach offers general access to structurally diverse N-heterocycles, which are key structural motifs in many natural products and compounds with therapeutic potential (Philip et al., 2020).

Synthetic Routes of Vandetanib

In the synthesis of vandetanib, a therapeutic agent, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. Various synthetic routes have been analyzed to optimize the industrial production of vandetanib, showcasing the importance of such intermediates in manufacturing processes that aim for higher yields and commercial viability (Mi, 2015).

Chemical Groups in CNS Acting Drugs

Functional chemical groups, including those related to N-heterocycles like piperidine, play a significant role in the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds encompass a vast range of effects, from depression and euphoria to convulsion, highlighting the therapeutic potential of these chemical groups in addressing CNS disorders (Saganuwan, 2017).

C-N Bond Forming Cross-Coupling Reactions

Recent developments have shown that recyclable copper catalyst systems employing amines, including piperidine and pyrrole, in C-N bond-forming cross-coupling reactions offer potential for commercial exploitation. These reactions are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, which are important intermediates in pharmaceutical and chemical industries (Kantam et al., 2013).

Eigenschaften

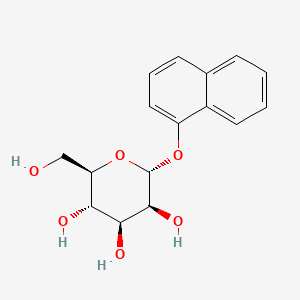

IUPAC Name |

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSZRIFILNLUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)